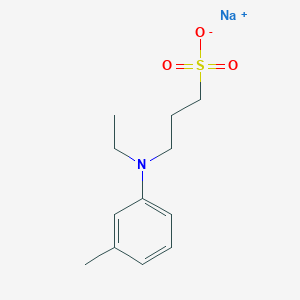

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate

Übersicht

Beschreibung

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is a chemical compound with the molecular formula C12H18NNaO3S. It is known for its high water solubility and stability, making it a valuable reagent in various biochemical and diagnostic applications. This compound is particularly used in the colorimetric determination of uric acid and cholesterol, as well as in the enzymatic photometric determination of hydrogen peroxide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate typically involves the reaction of N-ethyl-3-methylaniline with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the sulfonate group is introduced to the propyl chain. The reaction conditions generally include:

Temperature: Room temperature to moderate heating

Solvent: Aqueous or organic solvents like ethanol

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To handle large volumes

Purification Steps: Including crystallization and filtration to obtain high-purity product

Quality Control: Ensuring the product meets specific standards for use in diagnostic applications

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the aromatic ring or the propyl chain.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Water, ethanol, and other polar solvents

Major Products Formed

Oxidation Products: Sulfonic acids

Reduction Products: Amines

Substitution Products: Various substituted aromatic compounds

Wissenschaftliche Forschungsanwendungen

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is a chemical compound with diverse applications in scientific research, particularly in biochemical assays, diagnostic applications, and industrial processes. It exhibits high water solubility and stability, making it a valuable reagent in various applications.

Note: There is also a similar chemical called Sodium 3-(N-ethylanilino)propanesulfonate, which is used in pharmaceuticals, cosmetics, and wastewater treatment .

Scientific Research Applications

This compound is widely employed in scientific research due to its unique properties. Some key applications include:

- Chemistry It serves as a reagent in various organic synthesis reactions.

- Biology In biological contexts, it is used in biochemical assays for detecting hydrogen peroxide, uric acid, and cholesterol.

- Medicine It is utilized in diagnostic kits for clinical testing.

- Industry This compound is used in manufacturing diagnostic reagents and biochemical testing kits.

Application of Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate

Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate, also known as TOOS, is a highly soluble aniline derivative used for catalase spectrophotometric determination . It is a Trinder's reagent, which is stable and can be used in solution and test line detection systems . In the presence of hydrogen peroxide and peroxidase, TOOS forms a stable purple or blue dye during the oxidative coupling reaction with 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolium sulfoxide (MBTH) .

Related Applications

- Enzymatic Determination Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate is a water-soluble reagent used in the enzymatic photometric determination of hydrogen peroxide .

- Choline Determination A spectrophotometric method has been developed and validated for choline in enteral nutrition using Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid (TOOS) . Choline is enzymatically converted to hydrogen peroxide, which reacts with TOOS and 4-aminoantipyrine in the presence of peroxidase to form a purple-colored product . This method has been validated for specificity, linearity, accuracy, and precision in determining choline bitartrate and has been successfully applied in assays of choline in commercial drug products .

Wirkmechanismus

The mechanism of action of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate involves its interaction with specific enzymes and substrates in biochemical assays. For instance, in the enzymatic photometric determination of hydrogen peroxide, the compound acts as a chromogenic substrate that undergoes a color change in the presence of hydrogen peroxide and peroxidase enzyme. This color change is then measured spectrophotometrically to determine the concentration of hydrogen peroxide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate

- N-Ethyl-N-(3-sulfopropyl)-m-toluidine sodium salt

- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt

Uniqueness

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is unique due to its high water solubility, stability, and sensitivity in biochemical assays. Its structure allows for efficient interaction with various enzymes and substrates, making it a preferred choice in diagnostic applications .

Biologische Aktivität

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, often abbreviated as TOPS, is a highly soluble aniline derivative with significant biological activity. It is primarily utilized in biochemical applications, particularly in diagnostic assays and enzymatic reactions. This compound's unique structure and properties make it a valuable reagent in various fields, including medical and environmental research.

- Molecular Formula : C₁₂H₂₀NNaO₃S

- CAS Number : 40567-80-4

- Solubility : Highly water-soluble, facilitating its use in aqueous biochemical assays.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes, enhancing or inhibiting their activity. For example, it has been shown to participate in enzymatic reactions involving peroxidase, leading to the formation of stable colored products that can be quantitatively measured.

- Signal Transduction : TOPS is used to study cell signaling pathways, particularly in the context of oxidative stress and cellular responses to hydrogen peroxide.

Applications in Research

TOPS has been applied in various research contexts, including:

- Uric Acid Determination : A novel enzymatic method utilizing TOPS has been developed for the quantitative determination of uric acid levels in human serum. This method demonstrated high sensitivity and specificity, making it suitable for clinical diagnostics .

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.0035 mmol/L |

| Limit of Quantification (LOQ) | 0.0151 mmol/L |

| Relative Standard Deviation (RSD) | Up to 1.8% |

- Colorimetric Assays : TOPS is employed as a chromogenic substrate in colorimetric assays for detecting hydrogen peroxide. The oxidative coupling reaction with 4-aminoantipyrine produces a stable blue dye, which can be measured spectrophotometrically .

Case Studies

- Choline Determination in Enteral Nutrition :

- Nanozyme Applications :

Eigenschaften

IUPAC Name |

sodium;3-(N-ethyl-3-methylanilino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZLCEFCAHNYIR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.